REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][CH3:4].[CH2:6]=[O:7].[OH-:8].[Ca+2].[OH-:10].[C:11](=O)([O-])[O-].[Ca+2]>C(OCC)(=O)C>[OH:7][CH2:6][C:2]([CH2:1][OH:10])([CH3:11])[C:3](=[O:8])[CH3:4] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ligroin
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred vigorously for 6 hr at 10-15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred another 6 hr at ambient conditions
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
Subsequently, the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a cloudy syrup
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove traces of calcium carbonate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a water white liquid
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
STIRRING
|
Details
|
with good stirring for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool/settle for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
, after which time the ligroin was decanted from the liquid product
|
Type
|
WAIT
|
Details
|
to stand overnight in a freezer
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ligroin was decanted
|
Type
|
CUSTOM
|
Details
|
the solid recovered
|
Type
|
CUSTOM
|
Details
|
The 3,3-Bis(hydroxymethyl)-2-butanone was used without further purification
|
Type
|
CUSTOM
|
Details
|
Analytical samples were prepared by recrystallization from chloroform and petroleum ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |